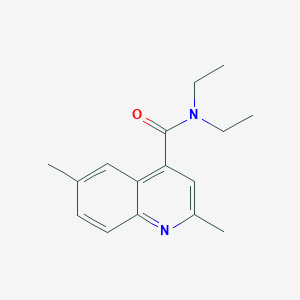
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that this compound inhibits the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one has been shown to exhibit various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, this compound has been shown to have antiviral activity, making it a potential candidate for the treatment of viral infections.
実験室実験の利点と制限
One of the advantages of using 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of tumor growth and proliferation. Additionally, this compound has been shown to have a low toxicity profile, making it a safer alternative to other compounds with similar activity.
One of the limitations of using 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety.
Another potential future direction is the exploration of the antiviral activity of this compound. Preliminary studies have shown promising results, and further research is needed to fully evaluate its potential as an antiviral agent.
Finally, there is potential for the development of novel derivatives of 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one with improved solubility and activity. These derivatives could be used to further explore the biochemical and physiological effects of this compound and to develop more effective therapeutic agents.
合成法
The synthesis of 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one involves the reaction of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with 2-chloro-3-formylquinoline in the presence of a base. This reaction results in the formation of the desired compound in good yields. The purity of the compound can be further improved by recrystallization.
科学的研究の応用
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory, antioxidant, and antiviral activities. These properties make it a promising candidate for drug development.
特性
IUPAC Name |
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-17-8-4-5-9-19(17)22-14-18(20)21(25)23-12-10-16(11-13-23)15-6-2-1-3-7-15/h1-10,14H,11-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJXJRMQEFWECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)
![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)
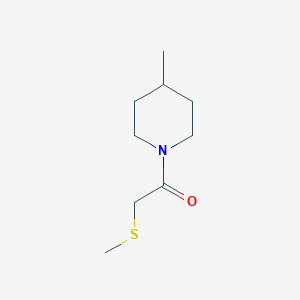
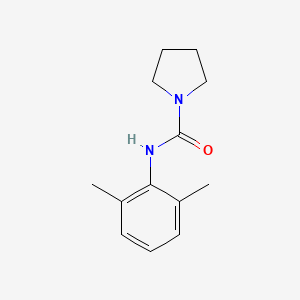
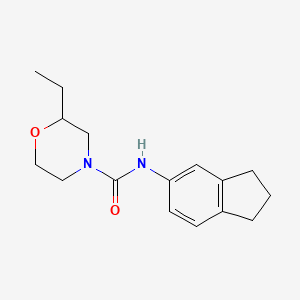


![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)
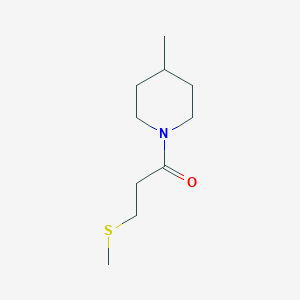
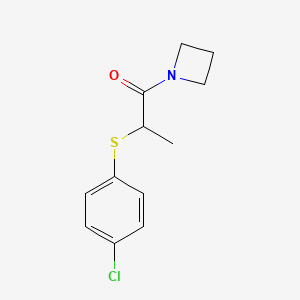
![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)
